1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane
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Overview
Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, a naphthalene sulfonyl group, and a diazepane ring.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane has several scientific research applications:
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .
Mode of Action
It’s worth noting that related compounds have been found to exhibit submicromolar inhibition of bacterial sfp-pptase . This suggests that 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-naphthalen-2-ylsulfonyl-1,4-diazepane might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been found to attenuate secondary metabolism in bacteria , suggesting that this compound might have a similar effect.
Pharmacokinetics
An advanced analogue of a related compound was found to have favorable in vitro absorption, distribution, metabolism, and excretion, as well as in vivo pharmacokinetic profiles . This suggests that 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-naphthalen-2-ylsulfonyl-1,4-diazepane might have similar properties.
Result of Action
Related compounds have been found to thwart bacterial growth , suggesting that this compound might have a similar effect.
Action Environment
It’s worth noting that the efficacy of related compounds has been found to be influenced by efflux mechanisms in bacteria , suggesting that this compound might be similarly influenced by environmental factors within the bacterial cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the pyridine ring substituted with chloro and trifluoromethyl groups. This can be achieved through a series of reactions, including halogenation and trifluoromethylation . The naphthalene sulfonyl group is then introduced through sulfonation reactions, and the final step involves the formation of the diazepane ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound shares a similar pyridine ring structure and has been studied for its antibacterial properties.
2-Chloro-5-(trifluoromethyl)pyridine: Another compound with a similar pyridine ring, used as an intermediate in various chemical syntheses.
Uniqueness
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane is unique due to its combination of a pyridine ring with chloro and trifluoromethyl groups, a naphthalene sulfonyl group, and a diazepane ring. This unique structure provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-naphthalen-2-ylsulfonyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N3O2S/c22-19-13-17(21(23,24)25)14-26-20(19)27-8-3-9-28(11-10-27)31(29,30)18-7-6-15-4-1-2-5-16(15)12-18/h1-2,4-7,12-14H,3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNLCGWTBXHGNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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